molecular formula C10H15N3O B7864285 (S)-2-Amino-N-(1-pyridin-2-yl-ethyl)-propionamide

(S)-2-Amino-N-(1-pyridin-2-yl-ethyl)-propionamide

Cat. No.: B7864285
M. Wt: 193.25 g/mol
InChI Key: QQBBHWHNZNXGDW-JAMMHHFISA-N
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Description

(S)-2-Amino-N-(1-pyridin-2-yl-ethyl)-propionamide is a chiral amide compound featuring a pyridin-2-yl-ethyl substituent on the amide nitrogen and an amino group at the second carbon of the propionamide backbone.

Properties

IUPAC Name

(2S)-2-amino-N-(1-pyridin-2-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7(11)10(14)13-8(2)9-5-3-4-6-12-9/h3-8H,11H2,1-2H3,(H,13,14)/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBBHWHNZNXGDW-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC(C)C1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-N-(1-pyridin-2-yl-ethyl)-propionamide, also referred to as 2-amino-N-propan-2-yl-N-(1-pyridin-2-ylmethyl)propanamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a propanamide backbone with an amino group and a pyridine ring, which contribute to its unique reactivity and biological activity. The presence of these functional groups allows for various chemical transformations and interactions with biological targets.

Feature Description
Amine Group Enhances solubility and interaction with biological molecules.
Propanamide Moiety Provides structural stability and potential for hydrogen bonding.
Pyridine Ring Facilitates interaction with enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's mechanism involves:

  • Enzyme Inhibition : It has shown potential in inhibiting various enzymes, which may lead to therapeutic effects against certain diseases.
  • Receptor Binding : The pyridine ring enhances binding affinity to receptors involved in pain and inflammation pathways, indicating analgesic properties.
  • Antimicrobial Activity : Preliminary studies suggest it may exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria.

Biological Activity Findings

Recent studies have demonstrated that this compound possesses several notable biological activities:

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. For instance, it was found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM for different strains .

Analgesic Effects

In vivo studies have shown that the compound can act as an analgesic agent in neuropathic pain models. For example, it demonstrated dose-dependent efficacy with an effective dose (ED50) of 0.9 mg/Kg in rat models, indicating its potential as a pain management therapy .

Anticancer Potential

The compound's structure suggests possible anticancer activity, particularly through its ability to interact with cellular pathways involved in tumor growth and proliferation. Further investigation into its effects on cancer cell lines is warranted to elucidate this potential.

Case Studies

Several case studies have highlighted the compound's effectiveness across different applications:

  • Antibacterial Efficacy : A study evaluating the antibacterial activity of various derivatives, including this compound, found that it significantly inhibited bacterial growth compared to control compounds .
  • Pain Management Trials : In a trial assessing analgesic properties, the compound was administered to rats suffering from neuropathic pain, resulting in significant pain relief without observable side effects like sedation or decreased locomotion .
  • Cancer Cell Line Studies : Preliminary tests on cancer cell lines indicated that this compound could inhibit cell proliferation, suggesting further exploration into its use as an anticancer agent is necessary.

Comparison with Similar Compounds

Structural and Functional Differences

Core Backbone Modifications :

  • The target compound and its analogs share a propionamide backbone but differ in N-substituents. For example:
  • Pyridine vs.
  • Electron-Withdrawing Groups : The 4-nitrophenyl substituent in enhances polarity and UV activity, making it suitable for spectroscopic assays .

Purity and Chirality: High chiral purity (≥97%) is critical for agrochemical applications, as seen in D-(-)-N,N-diethyl-2-(α-naphthoxy)propionamide ().

Solubility: The hydrochloride salt in improves aqueous solubility, contrasting with neutral analogs like the target compound .

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